Cas no 2877765-58-5 (N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)

N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide is a complex organic compound featuring a cyclopropanecarboxamide core with a piperidinyl substituent. This compound exhibits unique structural features that may contribute to its potential in various chemical and pharmaceutical applications. Its specific substituents may influence its solubility, stability, and reactivity, making it a valuable building block in synthetic chemistry.
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide structure
2877765-58-5 structure
商品名:N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
CAS番号:2877765-58-5
MF:C18H27N3O2
メガワット:317.425884485245
CID:5309689
PubChem ID:165432130

N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

    • AKOS040878691
    • N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
    • F6802-6660
    • 2877765-58-5
    • N-[1-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl]cyclopropanecarboxamide
    • インチ: 1S/C18H27N3O2/c1-12-10-19-16(13(2)17(12)23-3)11-21-8-6-15(7-9-21)20-18(22)14-4-5-14/h10,14-15H,4-9,11H2,1-3H3,(H,20,22)
    • InChIKey: JPVQRZVYFQHITK-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2CCN(CC3=NC=C(C)C(OC)=C3C)CC2)=O)CC1

計算された属性

  • せいみつぶんしりょう: 317.21032711g/mol
  • どういたいしつりょう: 317.21032711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 405
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 54.5Ų

じっけんとくせい

  • 密度みつど: 1.15±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 501.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): 15.63±0.20(Predicted)

N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6802-6660-10μmol
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
10μmol
$103.5 2023-09-07
Life Chemicals
F6802-6660-100mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
100mg
$372.0 2023-09-07
Life Chemicals
F6802-6660-40mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
40mg
$210.0 2023-09-07
Life Chemicals
F6802-6660-30mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
30mg
$178.5 2023-09-07
Life Chemicals
F6802-6660-1mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
1mg
$81.0 2023-09-07
Life Chemicals
F6802-6660-4mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
4mg
$99.0 2023-09-07
Life Chemicals
F6802-6660-20μmol
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
20μmol
$118.5 2023-09-07
Life Chemicals
F6802-6660-3mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
3mg
$94.5 2023-09-07
Life Chemicals
F6802-6660-5mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
5mg
$103.5 2023-09-07
Life Chemicals
F6802-6660-10mg
N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide
2877765-58-5
10mg
$118.5 2023-09-07

N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide 関連文献

N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamideに関する追加情報

Recent Advances in the Study of N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide (2877765-58-5)

The compound N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide, with the CAS number 2877765-58-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications.

One of the key areas of interest is the compound's interaction with specific biological targets. Preliminary research indicates that 2877765-58-5 exhibits high affinity for certain receptors involved in neurological and metabolic pathways. This has led to investigations into its potential use in treating disorders such as Parkinson's disease, diabetes, and certain types of cancer. The compound's ability to modulate these pathways with high specificity makes it a valuable candidate for further drug development.

In addition to its pharmacological properties, recent studies have also explored the synthetic pathways and optimization of 2877765-58-5. Researchers have developed more efficient methods for its synthesis, improving yield and purity while reducing production costs. These advancements are critical for scaling up production and facilitating future clinical trials. Furthermore, structural-activity relationship (SAR) studies have provided insights into how modifications to the compound's structure can enhance its efficacy and reduce potential side effects.

Another significant aspect of the research on 2877765-58-5 is its pharmacokinetic and toxicological profile. Early-stage in vitro and in vivo studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. However, comprehensive toxicology studies are still underway to ensure its safety for human use. These findings are crucial for advancing the compound through the drug development pipeline and obtaining regulatory approvals.

Looking ahead, the potential applications of N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide are vast. Ongoing research aims to explore its utility in combination therapies, where it may synergize with other drugs to enhance therapeutic outcomes. Additionally, efforts are being made to identify biomarkers that can predict patient response to the compound, enabling personalized medicine approaches. The integration of computational modeling and artificial intelligence in these studies is expected to accelerate the discovery of new applications and optimize dosing regimens.

In conclusion, the compound 2877765-58-5 represents a promising avenue for future drug development. Its unique structural and pharmacological properties, combined with recent advancements in synthesis and understanding of its mechanism of action, position it as a strong candidate for addressing unmet medical needs. Continued research and collaboration across academia and industry will be essential to fully realize its potential and bring it to the clinic.

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